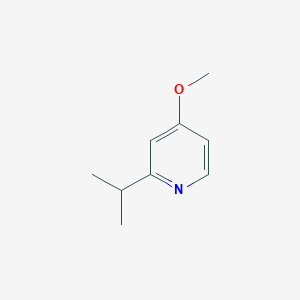

2-Isopropyl-4-methoxypyridine

Description

2-Isopropyl-4-methoxypyridine is a pyridine derivative substituted with a methoxy group at position 4 and an isopropyl group at position 2. The methoxy group is an electron-donating substituent via resonance, influencing the aromatic ring’s electronic density and reactivity.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-methoxy-2-propan-2-ylpyridine |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-6-8(11-3)4-5-10-9/h4-7H,1-3H3 |

InChI Key |

NOVWELIIRYBQTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 4-methoxypyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 2-Isopropyl-4-methoxypyridine often involves continuous flow multi-stage reactors to optimize yield and reduce the formation of unwanted by-products. The process may include the use of catalysts and controlled reaction conditions to ensure high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Reduced pyridine derivatives

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Isopropyl-4-methoxypyridine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyridine derivatives share structural motifs with 2-isopropyl-4-methoxypyridine:

Key Observations:

- Electronic Effects : The methoxy group at position 4 in all compounds enhances electron density at the pyridine ring, but the nature of the second substituent dictates reactivity. For example, the amine in 4-methoxypyridin-2-ylamine increases polarity and hydrogen-bonding capacity compared to the hydrophobic isopropyl group in 2-isopropyl-4-methoxypyridine .

- Reactivity : Halogenated derivatives (e.g., 3-iodo-4-methoxypyridine) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas boronate esters (e.g., 4-isopropylpyridine diphenylmethylboronate) are tailored for Suzuki couplings .

Physicochemical Properties (Inferred)

Direct data for 2-isopropyl-4-methoxypyridine is scarce, but properties can be inferred from analogs:

| Property | 2-Isopropyl-4-methoxypyridine (Predicted) | 4-Methoxypyridin-2-ylamine | 3-Iodo-4-methoxypyridine |

|---|---|---|---|

| Molecular Weight | ~165.2 g/mol | ~140.1 g/mol | ~235.0 g/mol |

| logP (Lipophilicity) | ~1.8 (moderate lipophilicity) | ~0.5 (polar due to amine) | ~2.5 (hydrophobic due to iodine) |

| Solubility | Low in water, soluble in organic solvents | High in polar solvents (e.g., DMF) | Low in water |

- The isopropyl group in 2-isopropyl-4-methoxypyridine likely increases lipophilicity compared to 4-methoxypyridin-2-ylamine, making it more suitable for lipid-based applications .

Biological Activity

2-Isopropyl-4-methoxypyridine (IMPY) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₃N₁O

- Molecular Weight : 151.21 g/mol

- IUPAC Name : 2-Isopropyl-4-methoxypyridine

Biological Activity Overview

2-Isopropyl-4-methoxypyridine exhibits various biological activities, including:

- Antimicrobial Effects : Studies have shown that IMPY possesses antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .

- Anticancer Potential : Research indicates that IMPY may inhibit specific cancer cell lines, suggesting a role in cancer therapy .

- Enzyme Inhibition : The compound has been identified as an inhibitor of methionine adenosyltransferase 2A (MAT2A), which is relevant in cancer metabolism .

The biological activity of IMPY can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : By inhibiting MAT2A, IMPY alters cellular metabolism, impacting cancer cell proliferation .

- Binding Affinity : The compound demonstrates strong binding affinity to specific enzymes, disrupting their normal functions and leading to reduced viability of pathogenic organisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of IMPY:

- A study highlighted the antimicrobial efficacy of IMPY derivatives against S. aureus, demonstrating an IC50 value significantly lower than that of existing antibiotics, indicating its potential as a novel therapeutic agent .

- Another research focused on the anticancer properties of IMPY, revealing its ability to induce apoptosis in cancer cells through the modulation of metabolic pathways associated with MAT2A inhibition .

Comparative Analysis

To understand the uniqueness of 2-Isopropyl-4-methoxypyridine, it is beneficial to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Target |

|---|---|---|---|

| 2-Isopropyl-4-methoxypyridine | Yes | Yes | MAT2A |

| AGI-41998 | Yes | Yes | MAT2A |

| Other Pyridine Derivatives | Varies | Limited | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.